molecular formula C9H11IN2O B14812339 (3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine

(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine

Cat. No.: B14812339
M. Wt: 290.10 g/mol
InChI Key: ZWMVXFASTMUGTC-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine is an organic compound with the molecular formula C9H11IN2O It features a pyridine ring substituted with a cyclopropoxy group at the 3-position, an iodine atom at the 5-position, and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy group and the methanamine moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the iodine atom to a less reactive species.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine: This compound has a similar structure but with an isopropoxy group instead of an iodine atom.

    (3-Iodopyridin-4-yl)methanamine: Lacks the cyclopropoxy group but retains the iodine and methanamine functionalities.

Uniqueness

(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine is unique due to the presence of both the cyclopropoxy and iodine substituents on the pyridine ring

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

(3-cyclopropyloxy-5-iodopyridin-4-yl)methanamine

InChI

InChI=1S/C9H11IN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-3,11H2

InChI Key

ZWMVXFASTMUGTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2CN)I

Origin of Product

United States

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